molecular formula C9H13NO B13056814 (2-(1-Aminoethyl)phenyl)methanol

(2-(1-Aminoethyl)phenyl)methanol

Cat. No.: B13056814
M. Wt: 151.21 g/mol
InChI Key: FZBFLFFXMNPDIV-UHFFFAOYSA-N
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Description

(2-(1-Aminoethyl)phenyl)methanol is an organic compound with the molecular formula C9H13NO It consists of a phenyl ring substituted with a hydroxymethyl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-(1-nitroethyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the nitro precursor in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-(1-Aminoethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: NaBH4 or LiAlH4 in an inert solvent like THF or diethyl ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: Formation of 2-(1-aminoethyl)benzaldehyde or 2-(1-aminoethyl)acetophenone.

    Reduction: Formation of 2-(1-aminoethyl)phenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

(2-(1-Aminoethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2-(1-Aminoethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (2-(1-Hydroxyethyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.

    (2-(1-Aminoethyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness: (2-(1-Aminoethyl)phenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[2-(1-aminoethyl)phenyl]methanol

InChI

InChI=1S/C9H13NO/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7,11H,6,10H2,1H3

InChI Key

FZBFLFFXMNPDIV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1CO)N

Origin of Product

United States

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